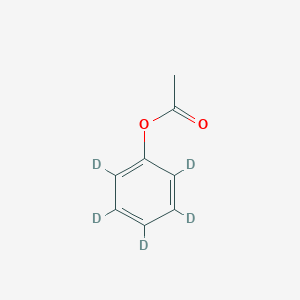

Acetato de fenilo-d5

Descripción general

Descripción

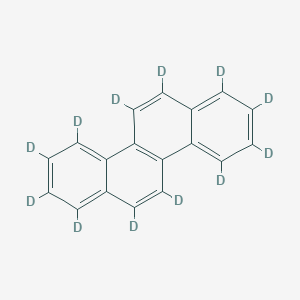

(2,3,4,5,6-Pentadeuteriophenyl) acetate, commonly known as PDPA, is a deuterated compound that is widely used in scientific research. PDPA is a stable isotope-labeled compound that is used as a tracer in metabolic studies. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions are discussed in

Aplicaciones Científicas De Investigación

Investigación analítica

El Acetato de fenilo-d5 se utiliza en investigación analítica debido a su distintiva firma isotópica. Los átomos de deuterio en su estructura permiten un seguimiento preciso en espectrometría de masas y espectroscopia de resonancia magnética nuclear (RMN) . Esto lo convierte en una herramienta invaluable para estudiar complejas vías bioquímicas y el metabolismo de varios compuestos.

Farmacología

En la investigación farmacológica, los derivados del this compound han mostrado promesa. Por ejemplo, las sulfonamidas de N-fenilacetamida sintetizadas a partir de compuestos relacionados han exhibido una actividad analgésica significativa . Esto sugiere que el this compound podría ser un precursor en el desarrollo de nuevos agentes terapéuticos.

Síntesis orgánica

El Feniliodo(III)diacetato (PIDA), estrechamente relacionado con el this compound, se utiliza ampliamente como agente oxidante en la síntesis orgánica . Facilita varias reacciones, incluyendo la funcionalización C-H y la construcción de anillos heterocíclicos, que son fundamentales en la creación de moléculas orgánicas complejas.

Ciencia de materiales

Los derivados del this compound se exploran por su potencial en la ciencia de materiales. Se investigan sus propiedades como antioxidantes, absorbentes de ultravioleta y retardantes de llama, que son cruciales para mejorar la estabilidad térmica y la resistencia al fuego de plásticos, adhesivos y recubrimientos .

Ciencia ambiental

Los compuestos fenólicos, que incluyen el this compound, juegan un papel significativo en el entorno construido. Se estudian su destino ambiental y los métodos de tratamiento, así como su capacidad para retrasar el envejecimiento y la degradación de los elementos de construcción al aire libre cuando se exponen a una intensa radiación solar .

Bioquímica

En bioquímica, el this compound es parte del estudio de las vías de catabolismo bacteriano. Se utiliza para investigar los procesos metabólicos que involucran fenilalanina y fenilacetato, proporcionando información sobre la remediación natural de contaminantes ambientales y la virulencia de los patógenos .

Química medicinal

El this compound y sus derivados son integrales en la química medicinal para la síntesis de fármacos farmacéuticos. Sirven como intermediarios clave en el diseño de nuevos compuestos con aplicaciones terapéuticas potenciales .

Ingeniería química

En ingeniería química, el this compound es relevante por su papel en los procesos biocatalíticos. Es parte de la síntesis de aminas quirales enantioméricamente puras, que son valiosas para la producción farmacéutica y agroquímica .

Mecanismo De Acción

Phenyl Acetate-d5, also known as (2,3,4,5,6-Pentadeuteriophenyl) acetate, is a deuterium-labeled variant of Phenyl Acetate . It is an endogenous metabolite and has been incorporated into drug molecules as tracers for quantitation during the drug development process .

Target of Action

As an endogenous metabolite, it likely interacts with various metabolic enzymes and proteases .

Mode of Action

Phenyl Acetate-d5 interacts with its targets, leading to changes in the metabolic and pharmacokinetic profiles of drugs . The exact nature of these interactions and the resulting changes are subject to ongoing research.

Biochemical Pathways

Phenyl Acetate-d5 is involved in the metabolism of phenylalanine, a crucial intermediate catalyzed by diverse microbial catalytic pathways . The metabolism of phenylalanine produces Phenyl Acetic Acid (PAA), which can be conjugated with glutamine and glycine in the liver and kidney to form Phenylacetylglutamine in humans and Phenylacetylglycine in rodents .

Pharmacokinetics

The use of deuterium in Phenyl Acetate-d5 has gained attention due to its potential to affect the pharmacokinetic and metabolic profiles of drugs . Deuteration can alter the absorption, distribution, metabolism, and excretion (ADME) properties of a compound, potentially improving its bioavailability .

Análisis Bioquímico

Biochemical Properties

Phenyl Acetate-d5 is an endogenous metabolite . It is involved in various biochemical reactions. It can be produced by reacting phenol with acetic anhydride or acetyl chloride . The compound can interact with various enzymes, proteins, and other biomolecules. For instance, it can be enzymatically converted to phenylacetyl-CoA using phenylacetate-CoA ligase .

Cellular Effects

The effects of Phenyl Acetate-d5 on cells are not well-studied. Its non-deuterated form, Phenyl Acetate, has been shown to influence cell function. For example, it has been found to have effects on various types of cells and cellular processes . It can influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Phenyl Acetate-d5 is not fully understood. It is known that the compound can exert its effects at the molecular level. For instance, it can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound’s hydrolysis is catalyzed by a heterogeneous reaction in the presence of silica surfaces . Over time, the reaction rate can increase dramatically .

Dosage Effects in Animal Models

It is known that its non-deuterated form, Phenyl Acetate, can cause growth retardation in young animals treated with it .

Metabolic Pathways

Phenyl Acetate-d5 is involved in various metabolic pathways. For instance, it can be part of the shikimate/phenylpropanoid pathway, which directly provides phenylpropanoids . It can also interact with various enzymes or cofactors .

Transport and Distribution

It is known that the compound’s hydrolysis occurs simultaneously with its transport .

Subcellular Localization

It is known that proteins can be localized in different cellular compartments, and this localization plays a key role in functional annotation . The same could be true for Phenyl Acetate-d5.

Propiedades

IUPAC Name |

(2,3,4,5,6-pentadeuteriophenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

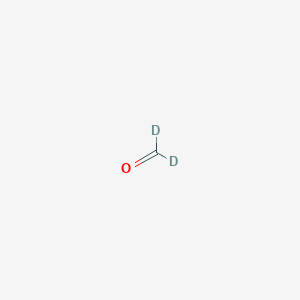

InChI |

InChI=1S/C8H8O2/c1-7(9)10-8-5-3-2-4-6-8/h2-6H,1H3/i2D,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPBVNPXQWQGGJP-VIQYUKPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])OC(=O)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6-Dihydroimidazo[1,2-a]pyridine](/img/structure/B124343.png)

![[3-(4-Benzhydrylpiperazin-1-yl)-1-phenylpropyl] propanoate](/img/structure/B124359.png)